molecular formula C19H20N2OS B5024165 2-(4-isopropylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 5952-69-2

2-(4-isopropylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5024165
CAS No.: 5952-69-2
M. Wt: 324.4 g/mol
InChI Key: ISXAPEPBQUDWPL-UHFFFAOYSA-N
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Description

The compound “2-(4-isopropylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” is a derivative of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine . It’s part of a novel series of compounds that were designed and synthesized as potential EGFR kinase inhibitors .


Synthesis Analysis

The synthesis of these compounds involves molecular docking studies to position Erlotinib and the target compounds into the active site of the epidermal growth factor receptor (EGFR) to determine the probable binding model . The synthesis process also involves the preparation of 3-Bromo-, 3,5-dibromo- and 3,4,5-tribromo-2-thienyllithium by bromine → lithium exchange .


Molecular Structure Analysis

The molecular structure of these compounds is based on the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine system . These molecules are shown by extensive MM calculations to show a significant degree of helical distortion .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the conversion of the corresponding 2-carbaldehydes into the corresponding thiophene 2-carbonitriles . Metallation of 2,5-dibromo- or 2,4,5-tribromo-thiophene with LDA occurred at a vacant 3-position .

Mechanism of Action

The mechanism of action of these compounds is related to their potential as EGFR kinase inhibitors . They have been screened for antitumor activity against the human pulmonary carcinoma cell line A549 .

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-11(2)12-7-9-13(10-8-12)17-20-18(22)16-14-5-3-4-6-15(14)23-19(16)21-17/h7-11H,3-6H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXAPEPBQUDWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387015
Record name STK095853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5952-69-2
Record name STK095853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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